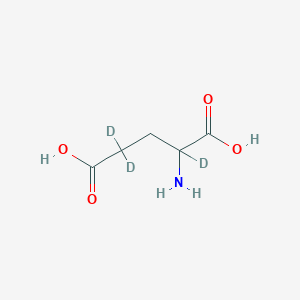

DL-Glutamic acid-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-2,4,4-trideuteriopentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i2D2,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-UHVFUKFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC([2H])(C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of DL-Glutamic acid-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of DL-Glutamic acid-d3, a deuterated isotopologue of glutamic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds. The guide details the key physicochemical characteristics of this compound, presents in-depth experimental protocols for its analysis via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and illustrates its central role in metabolic pathways and research workflows through detailed diagrams. The strategic incorporation of deuterium atoms makes this compound an invaluable tool for a range of applications, including metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis.

Introduction

This compound is a non-radioactive, stable isotope-labeled form of the amino acid glutamic acid, where three hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a mass shift that allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry, without significantly altering its chemical reactivity or biological activity. This key feature makes it an ideal tracer for metabolic flux analysis and as an internal standard for the accurate quantification of glutamic acid in complex biological matrices.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | References |

| Chemical Name | 2-Amino-2,4,4-trideuteriopentanedioic acid | [1][2] |

| Synonyms | DL-Glutamic-2,4,4-d3 Acid, this compound | [1] |

| Molecular Formula | C₅H₆D₃NO₄ | [1] |

| Molecular Weight | 150.15 g/mol | [2] |

| CAS Number | 96927-56-9 | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 185 °C (decomposes) | [2] |

| Solubility | Water: ≥ 17.86 mg/mL (118.95 mM) | [3] |

| DMSO: 1 mg/mL (with sonication and warming) | [3] | |

| Isotopic Purity | Typically ≥98 atom % D | [4][5] |

| Storage | Store at room temperature.[1] For long-term storage of solutions, -20°C to -80°C is recommended.[3] |

Experimental Protocols

Detailed methodologies for the analysis of this compound are critical for obtaining reliable and reproducible results. The following sections provide protocols for its characterization and quantification using NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the identity and isotopic purity of this compound.

3.1.1. Sample Preparation for Quantitative ¹H NMR

-

Weighing: Accurately weigh 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) into a clean vial.

-

Dissolution: Dissolve the sample and internal standard in a precise volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., D₂O). Ensure complete dissolution, using a vortex mixer if necessary.

-

Transfer: Transfer the solution to a clean 5 mm NMR tube.

-

Filtration: If any particulate matter is visible, filter the solution through a glass wool plug in a Pasteur pipette into the NMR tube to avoid compromising the magnetic field homogeneity.

3.1.2. Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Acquisition Parameters:

-

Number of scans: 16-64 (to achieve adequate signal-to-noise).

-

Relaxation delay (d1): 5 times the longest T1 relaxation time of the protons of interest (a value of 30 seconds is generally sufficient for accurate quantification).

-

Acquisition time: 2-4 seconds.

-

Spectral width: Appropriate for observing all relevant signals (e.g., 12 ppm).

-

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay (d1): 2-5 seconds.

-

-

3.1.3. Data Analysis

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Integration: Integrate the signals corresponding to the protons (or carbons) of this compound and the internal standard.

-

Purity Calculation: The purity of the sample can be calculated using the following formula:

Purity (%) = (I_sample / N_sample) / (I_std / N_std) * (MW_sample / m_sample) * (m_std / MW_std) * Purity_std

Where:

-

I = Integral value

-

N = Number of protons (or carbons) for the integrated signal

-

MW = Molecular weight

-

m = mass

-

std = internal standard

-

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for the quantification of this compound, particularly in biological samples.

3.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the preferred method for quantifying glutamic acid in biological fluids.

-

Sample Preparation (from Plasma):

-

Thawing: Thaw plasma samples on ice.

-

Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold methanol containing the internal standard (this compound) at a known concentration.

-

Vortexing: Vortex the mixture for 30 seconds.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of water with 0.1% formic acid).

-

-

LC Conditions:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the retention of polar amino acids.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution from high organic to high aqueous mobile phase.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Glutamic acid (unlabeled): Precursor ion (Q1) m/z 148.1 -> Product ion (Q3) m/z 84.1 or 130.1.[6]

-

This compound (internal standard): Precursor ion (Q1) m/z 151.1 -> Product ion (Q3) m/z 87.1 or 133.1.

-

-

Optimization: The collision energy and other source parameters should be optimized for maximum signal intensity.

-

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS requires derivatization to make the amino acids volatile.

-

Derivatization (using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA):

-

Drying: Dry the sample extract completely.

-

Reconstitution: Add 50 µL of pyridine and 50 µL of MTBSTFA.

-

Incubation: Heat at 60°C for 30 minutes.

-

-

GC Conditions:

-

Column: A non-polar column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, ramp to 300°C.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Analysis Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor: Monitor characteristic fragment ions for the derivatized glutamic acid and its deuterated counterpart.

-

Applications and Visualizations

This compound is a versatile tool in metabolic research. The following diagrams, created using Graphviz, illustrate its application in understanding metabolic pathways and in experimental workflows.

Glutamic Acid Metabolism

Glutamic acid is a central node in amino acid metabolism, linking to the Krebs cycle (TCA cycle) and nitrogen metabolism.

Caption: Metabolic fate of this compound in central carbon and nitrogen metabolism.

Experimental Workflow for Stable Isotope Tracing

Stable isotope tracing experiments using this compound follow a structured workflow to track its incorporation into downstream metabolites.

Caption: A typical experimental workflow for stable isotope tracing studies using this compound.

Quantification Using an Internal Standard

This compound is an ideal internal standard for the accurate quantification of endogenous glutamic acid.

Caption: Logical workflow for the quantification of glutamic acid using this compound as an internal standard.

Safety and Handling

Based on available safety data sheets, this compound is not classified as a dangerous substance.[1] However, standard laboratory safety practices should always be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[1] Ensure adequate ventilation.

-

Storage: Store in a dry, well-ventilated place at room temperature.[1]

-

In case of exposure:

-

Eyes: Flush with water.

-

Skin: Wash with soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water. Consult a physician if any symptoms persist.[1]

-

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of metabolism, drug development, and analytical chemistry. Its well-defined chemical properties, coupled with its utility as a stable isotope tracer and internal standard, enable precise and reliable experimental outcomes. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in a variety of research applications. By leveraging the unique advantages of this deuterated amino acid, scientists can gain deeper insights into complex biological systems.

References

- 1. agilent.com [agilent.com]

- 2. KEGG PATHWAY: Alanine, aspartate and glutamate metabolism - Reference pathway [kegg.jp]

- 3. KEGG PATHWAY: Alanine, aspartate and glutamate metabolism - Homo sapiens (human) [kegg.jp]

- 4. KEGG PATHWAY: Alanine, aspartate and glutamate metabolism - Mus musculus (house mouse) [kegg.jp]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Natural Isotopic Landscape: A Technical Guide to Deuterium Abundance in Glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural isotopic abundance of deuterium in glutamic acid, a pivotal molecule in metabolism and neurotransmission. Understanding the subtle variations in the distribution of this stable isotope offers a powerful tool for metabolic flux analysis, mechanistic studies of enzymes, and the development of deuterated drugs with enhanced pharmacokinetic profiles. This document provides a comprehensive overview of the current state of knowledge, details the sophisticated analytical techniques employed, and presents the experimental workflows necessary to probe the intricate world of stable isotope science.

Introduction to Natural Deuterium Abundance

Deuterium (²H or D), a stable isotope of hydrogen, is naturally present in the environment at an abundance of approximately 0.0156%[1]. This means that for every ~6420 hydrogen atoms, one is a deuterium atom. While this concentration may seem minuscule, the resulting mass difference between a protium ('H) and a deuterium atom imparts subtle yet measurable effects on the physicochemical properties of molecules. These differences, known as kinetic isotope effects (KIEs), can influence reaction rates and metabolic pathways.

Glutamic acid (C₅H₉NO₄) possesses nine hydrogen atoms distributed across its carbon backbone and functional groups. The natural distribution of deuterium among these positions is not entirely stochastic and can be influenced by the biochemical pathways of its synthesis and subsequent metabolic processing. Precisely measuring the site-specific natural abundance of deuterium in glutamic acid can, therefore, provide a unique isotopic fingerprint, offering insights into its origin and metabolic history.

Quantitative Data on Deuterium Abundance

While the general natural abundance of deuterium is well-established, precise, high-resolution data for the site-specific natural abundance of deuterium in commercially available glutamic acid is not extensively tabulated in publicly accessible literature. However, based on the overall natural abundance, a theoretical distribution can be estimated. The actual measured values may exhibit slight deviations due to isotopic fractionation during biosynthesis.

Table 1: Theoretical Natural Abundance of Monodeuterated Glutamic Acid Isotopologues

| Position of Deuterium | Number of Hydrogen Atoms | Theoretical M+1 Abundance (%)* |

| Cα-H | 1 | ~0.0156 |

| Cβ-H₂ | 2 | ~0.0312 |

| Cγ-H₂ | 2 | ~0.0312 |

| N-H₂ | 2 | ~0.0312 |

| O-H (carboxyl) | 2 | ~0.0312 |

| Total M+1 | 9 | ~0.1404 |

*Note: This is a simplified theoretical calculation assuming a stochastic distribution of deuterium at its natural abundance of 0.0156%. It does not account for isotopic fractionation during biosynthesis or potential variations between different sources of glutamic acid. The values for the amino and carboxyl protons are highly susceptible to exchange with solvent.

Experimental Protocols for Determining Deuterium Abundance

The determination of site-specific natural isotopic abundance of deuterium in glutamic acid requires sophisticated analytical techniques with high sensitivity and resolution. The two primary methods employed for this purpose are High-Resolution Mass Spectrometry and Quantitative Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometers, particularly Orbitrap-based systems, are capable of resolving the small mass difference between isotopologues, enabling the simultaneous analysis of molecules carrying ¹³C, ¹⁵N, ¹⁸O, and ²H isotopes[2].

Methodology:

-

Sample Preparation: A stock solution of glutamic acid is prepared in water and subsequently diluted in an organic solvent like methanol with a small amount of formic acid to facilitate ionization[2].

-

Ionization: The sample is introduced into the mass spectrometer via electrospray ionization (ESI), which generates protonated molecular ions [M+H]⁺ of glutamic acid with minimal fragmentation.

-

Intact Ion Analysis: The intact molecular ions are analyzed in a high-resolution mass analyzer, such as an Orbitrap, to determine the overall isotopic distribution and calculate the bulk δ²H value.

-

Fragmentation for Positional Analysis: To gain site-specific information, the molecular ion of glutamic acid is fragmented using higher-energy collisional dissociation (HCD). A key fragmentation pathway for amino acids is the loss of the carboxyl group, resulting in the formation of an immonium ion (at m/z 84 for glutamic acid)[2].

-

Fragment Ion Analysis: The isotopic distribution of the immonium ion is then analyzed at high resolution. By comparing the δ²H value of the intact molecule with that of the fragment ion, information about the deuterium content at the C1-carboxyl group and the rest of the molecule (C2-C5 backbone and amino group) can be inferred[2].

Quantitative 2H Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ²H NMR, often referred to as Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR®), is a powerful technique for determining the natural abundance of deuterium at specific positions within a molecule.

Methodology:

-

Sample Preparation: A highly purified sample of glutamic acid is dissolved in a deuterium-depleted solvent to minimize the solvent signal. An internal standard with a known deuterium concentration, such as tetramethylurea (TMU), is added for quantification.

-

NMR Acquisition: The ²H NMR spectrum is acquired on a high-field NMR spectrometer equipped with a deuterium probe. It is crucial to use quantitative acquisition parameters, including a long relaxation delay, to ensure that the signal intensities are directly proportional to the number of deuterium nuclei at each position.

-

Data Analysis: The signals corresponding to the different hydrogen positions in glutamic acid are assigned and integrated. The site-specific deuterium content, expressed as (D/H)i, is then calculated by comparing the integral of each signal to the integral of the internal standard.

Signaling Pathways and Logical Relationships

The natural isotopic abundance of deuterium in glutamic acid is intrinsically linked to the metabolic pathways of its synthesis. The following diagram illustrates the logical relationship between the central metabolic pathways and the incorporation of deuterium into the glutamic acid backbone.

The hydrogen atoms on the carbon skeleton of glutamic acid are primarily derived from intermediates of glycolysis and the tricarboxylic acid (TCA) cycle. The deuterium content of these intermediates is influenced by the isotopic composition of body water and dietary sources. The final deuterium signature of glutamic acid is established during its synthesis from α-ketoglutarate via transamination or the action of glutamate dehydrogenase.

Conclusion

The analysis of the natural isotopic abundance of deuterium in glutamic acid is a nuanced yet powerful field of study. While comprehensive, publicly available tables of site-specific abundances are currently lacking, the advanced analytical techniques of high-resolution mass spectrometry and quantitative ²H NMR provide the necessary tools for their determination. For researchers in drug development and metabolic studies, understanding and harnessing the information encoded in the deuterium distribution of glutamic acid can unlock new avenues for innovation, from developing more stable and effective pharmaceuticals to gaining deeper insights into the intricate workings of cellular metabolism. The methodologies and workflows outlined in this guide provide a solid foundation for embarking on such investigations.

References

Physical and chemical characteristics of DL-Glutamic acid-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the physical and chemical characteristics of DL-Glutamic acid-d3. It includes key data, detailed experimental protocols for its analysis, and visualizations of relevant workflows, designed to support its application in research and development.

Core Physical and Chemical Characteristics

This compound, the deuterated form of DL-Glutamic acid, serves as a valuable tool in metabolic research and as an internal standard for quantitative analysis.[1] Its stability is noted to be better than that of the α and β polymorphs of L-Glutamic acid.[2][3] The incorporation of three deuterium atoms results in a mass shift of M+3, making it distinguishable in mass spectrometry-based applications.[4][5]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value | Source |

| IUPAC Name | 2-amino-2,4,4-trideuteriopentanedioic acid | [2][6] |

| Molecular Formula | C₅H₆D₃NO₄ | [2] |

| Linear Formula | HO₂CCD₂CH₂CD(NH₂)CO₂H | [4][5] |

| CAS Number | 96927-56-9 | [2][3] |

| PubChem CID | 71309806 | [2][6] |

| Property | Value | Source |

| Molecular Weight | 150.15 g/mol | [2][4][5][6] |

| Exact Mass | 150.07198801 Da | [2][6] |

| Melting Point | 185 °C (decomposes) | [2][4][5] |

| Boiling Point | 333.8 ± 32.0 °C at 760 mmHg (estimated) | [2] |

| Density | 1.4 ± 0.1 g/cm³ (estimated) | [2] |

| Isotopic Purity | ≥98 atom % D | [4][5] |

| Chemical Purity | ≥98% | [2] |

| Solubility & Stability | Details | Source |

| Water Solubility | ≥ 17.86 mg/mL (~118.95 mM) | [2][3] |

| DMSO Solubility | 1 mg/mL (requires sonication and warming to 60°C) | [3] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [3] |

| Shipping Condition | Stable at room temperature for short periods | [2] |

Experimental Protocols

This section details methodologies for key experiments related to the characterization and use of this compound.

Solubility Determination

Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.

Methodology:

-

Qualitative Assessment:

-

Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into separate test tubes.

-

Add 1 mL of the desired solvent (e.g., deionized water, ethanol, DMSO, dilute HCl, dilute NaOH) to each tube.

-

Agitate the tubes vigorously for 2 minutes.

-

Observe for complete dissolution. If not dissolved, gently warm the solution and observe any changes.

-

Record the substance as soluble, sparingly soluble, or insoluble at room temperature and with heating.

-

-

Quantitative Assessment (for aqueous solubility):

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of deionized water in a sealed container.

-

Agitate the solution at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Filter the solution to remove any undissolved solid.

-

Accurately dilute a known volume of the filtrate.

-

Analyze the concentration of the diluted solution using a suitable analytical technique, such as HPLC with a standard calibration curve.

-

Calculate the solubility in mg/mL or mM.

-

Spectroscopic Analysis

Objective: To confirm the chemical structure and isotopic labeling of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve an appropriate amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O).

-

Transfer the solution to an NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum. Due to the high deuteration level, the proton signals corresponding to the deuterated positions will be significantly diminished or absent. The presence of residual proton signals can be used to estimate the isotopic purity.

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum. The spectrum should be consistent with the carbon backbone of glutamic acid. The signals for carbons directly bonded to deuterium will appear as multiplets due to C-D coupling and will have a lower intensity compared to the unlabeled compound.

-

-

²H (Deuterium) NMR Spectroscopy:

-

Acquire a ²H NMR spectrum. This will directly show the signals of the deuterium atoms, confirming their presence and chemical environment. Non-deuterated solvents like water or DMSO can be used for this analysis.

-

Objective: To determine the molecular weight and confirm the isotopic enrichment of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent compatible with the ionization source (e.g., a mixture of water, methanol, or acetonitrile with a small amount of formic acid for electrospray ionization - ESI).

-

-

Analysis:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

-

The spectrum should show a prominent ion corresponding to the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule. For this compound, the expected m/z for the protonated molecule is approximately 151.08.

-

Compare the spectrum with that of unlabeled DL-Glutamic acid (molecular weight 147.13) to confirm the +3 mass shift due to deuterium labeling.

-

Stability Indicating Method using HPLC

Objective: To develop a high-performance liquid chromatography (HPLC) method to assess the stability of this compound under various stress conditions.

Methodology:

-

Stress Sample Generation:

-

Prepare solutions of this compound and subject them to stress conditions such as acidic (e.g., 0.1 M HCl at 60 °C), basic (e.g., 0.1 M NaOH at 60 °C), oxidative (e.g., 3% H₂O₂ at room temperature), and thermal (e.g., solid-state at 80 °C) degradation.

-

-

Chromatographic Conditions (Example):

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a low wavelength (e.g., 210 nm) as amino acids have poor chromophores, or using a mass spectrometer as a detector (LC-MS).

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Method Validation:

-

Analyze the stressed samples alongside an unstressed control.

-

The method should be able to separate the intact this compound peak from any degradation products.

-

Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

Visualizations of Experimental Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows involving this compound.

General Workflow for Spectroscopic Analysis

Workflow for a Stable Isotope Tracing Experiment

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. DL-Glutamic acid | C5H9NO4 | CID 611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000148) [hmdb.ca]

- 6. lumiprobe.com [lumiprobe.com]

DL-Glutamic acid-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-Glutamic acid-d3, a deuterated stable isotope of glutamic acid. It is intended for professionals in research and drug development who are utilizing or considering the use of this compound in their studies. This document covers its core properties, applications in metabolic research, and detailed experimental protocols.

Core Properties of this compound

This compound is a valuable tool in metabolic research, primarily used as a tracer to elucidate biochemical pathways.[1][2] Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 96927-56-9 | [1][3] |

| Molecular Formula | C₅H₆D₃NO₄ | [1][3] |

| Molecular Weight | 150.15 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water and DMSO | [3] |

Applications in Metabolic Research

The primary application of this compound is in stable isotope tracing studies to investigate the metabolic fate of glutamic acid.[1] The incorporation of deuterium allows for the tracking of the molecule and its metabolites through various pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Key research applications include:

-

Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions.

-

Metabolite Fate Mapping: Identifying the metabolic products derived from glutamate.

-

Biomarker Discovery: Identifying metabolic changes associated with disease states.

-

Drug Efficacy Studies: Evaluating the impact of therapeutic agents on glutamate metabolism.[1]

Experimental Protocols

Detailed methodologies are essential for successful metabolic studies using this compound. Below are representative protocols for both in vitro (cell culture) and in vivo experiments.[1]

In Vitro Cell Culture Labeling

Objective: To trace the metabolic fate of glutamic acid in a cell line.

Methodology:

-

Cell Culture: Culture cells to the desired confluency in a standard growth medium.

-

Labeling Medium Preparation: Prepare a labeling medium by supplementing a base medium with this compound at a concentration similar to that of unlabeled glutamic acid in the standard medium.

-

Labeling: Replace the standard medium with the prepared labeling medium.

-

Time Course Incubation: Incubate the cells for a predetermined period (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the tracer.[1]

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolic activity and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

-

-

Sample Preparation for Analysis:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Resuspend the dried metabolites in a solvent suitable for LC-MS analysis (e.g., 50% acetonitrile).[1]

-

-

LC-MS/MS Analysis:

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.

-

Separate metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).

-

Detect and quantify the mass isotopologues of glutamate and its downstream metabolites.[1]

-

In Vivo Animal Studies

Objective: To investigate the whole-body metabolism of glutamic acid.

Methodology:

-

Animal Acclimation: Acclimate animals to the experimental conditions.

-

Tracer Administration: Administer this compound through an appropriate route, such as intravenous (IV) injection, intraperitoneal (IP) injection, or oral gavage. The dosage and route will depend on the specific research question.[1]

-

Tissue Collection: At designated time points after administration, euthanize the animals and rapidly collect tissues of interest.

-

Metabolic Quenching: Immediately freeze the tissues in liquid nitrogen to stop metabolic activity.[1]

-

Sample Storage: Store the frozen tissues at -80°C until metabolite extraction.

-

Metabolite Extraction and Analysis: Follow steps 5-7 from the In Vitro Cell Culture Labeling protocol, adapting the extraction procedure for tissue samples.

Visualizing Metabolic Pathways and Workflows

Diagrams are crucial for illustrating the complex relationships in metabolic studies. The following diagrams were created using Graphviz (DOT language) to visualize key concepts related to the use of this compound.

Caption: Experimental workflow for stable isotope tracing studies.

Caption: Metabolic fate of this compound.

Caption: Deuterium propagation in the TCA cycle.

References

Commercial Suppliers and Technical Guide for High-Purity DL-Glutamic acid-d3

For researchers, scientists, and drug development professionals, sourcing high-purity isotopically labeled compounds is a critical first step in ensuring the accuracy and reliability of experimental data. This technical guide provides an in-depth overview of commercial suppliers of high-purity DL-Glutamic acid-d3, along with its applications, relevant experimental protocols, and associated metabolic and signaling pathways. This compound serves as a valuable tracer in metabolic studies and as an internal standard for quantitative analysis by mass spectrometry.

Commercial Suppliers and Product Specifications

A number of reputable suppliers offer high-purity this compound for research purposes. The following tables summarize the available quantitative data from various suppliers to facilitate comparison.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | CAS Number | Purity | Isotopic Purity |

| MedchemExpress | This compound | 96927-56-9 | 98.0% | Not specified |

| InvivoChem | This compound | 96927-56-9 | ≥98% | Not specified |

| Lumiprobe | D,L-Glutamic acid-d3 | 96927-56-9 | 95+% | D: 98+% |

| Cambridge Isotope Laboratories, Inc. (via Eurisotop) | DL-GLUTAMIC ACID (2,4,4-D3, 98%) | 96927-56-9 | 98% | Not specified |

| LGC Standards | DL-Glutamic-d3 Acid | 96927-56-9 | Not specified | Not specified |

| Sigma-Aldrich | DL-Glutamic acid-2,4,4-d3 | Not specified | 98% (CP) | 98 atom % D |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H6D3NO4 | |

| Molecular Weight | 150.15 g/mol | |

| Appearance | White to off-white solid powder | |

| Melting Point | 185 °C (decomposes) | |

| Solubility | Soluble in water and 1 M HCl |

Experimental Protocols

Synthesis of this compound

The synthesis of deuterated amino acids can be achieved through various methods, including catalytic deuteration of unsaturated precursors or multi-step chemical synthesis using deuterated starting materials. A general approach for the synthesis of DL-Glutamic acid-d5 has been described, which can be adapted for the synthesis of the d3 analogue. A representative synthetic scheme is outlined below.

General Synthetic Approach:

A common strategy involves the alkylation of a protected malonic ester with a deuterated electrophile, followed by hydrolysis and decarboxylation. For this compound, a plausible route would involve the use of a deuterated bromopropionate derivative.

-

Step 1: Preparation of Deuterated Precursor: A suitable starting material, such as a propionate derivative, is deuterated at the desired positions using methods like acid- or base-catalyzed exchange in heavy water (D2O) or through reduction of an unsaturated precursor with deuterium gas.

-

Step 2: Alkylation: Diethyl acetamidomalonate is reacted with the deuterated bromopropionate in the presence of a base (e.g., sodium ethoxide) to form the corresponding substituted malonic ester.

-

Step 3: Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed with a strong acid (e.g., HCl) or base (e.g., NaOH), followed by acidification and heating to induce decarboxylation, yielding the final this compound product.

-

Step 4: Purification: The crude product is purified by recrystallization or ion-exchange chromatography to achieve high chemical and isotopic purity.

Stable Isotope Tracing in Cell Culture

This compound is frequently used as a tracer to investigate metabolic pathways. The following is a generalized protocol for a stable isotope tracing experiment in cultured cells.

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard growth medium.

-

Replace the standard medium with a labeling medium containing a known concentration of this compound. The concentration should be similar to that of unlabeled glutamic acid in the standard medium to maintain metabolic steady state.

-

Incubate the cells for a predetermined time course to allow for the incorporation of the labeled glutamate into downstream metabolites. The labeling duration depends on the specific pathway being investigated.

-

-

Metabolite Extraction:

-

Rapidly wash the cells with ice-cold saline to remove extracellular metabolites.

-

Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Perform a freeze-thaw cycle to ensure complete cell lysis.

-

Centrifuge the lysate at high speed to pellet proteins and cell debris.

-

Collect the supernatant containing the polar metabolites.

-

-

Sample Analysis by LC-MS/MS:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

-

Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separate metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).

-

Detect

-

In-Depth Technical Guide: Safety and Handling of DL-Glutamic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for DL-Glutamic acid-d3, a deuterated form of the non-essential amino acid DL-glutamic acid. While generally considered non-hazardous, adherence to proper laboratory protocols is essential to ensure personnel safety and maintain experimental integrity.

Chemical and Physical Properties

This compound shares similar physical and chemical properties with its non-deuterated counterpart. The primary difference is the increased molecular weight due to the presence of three deuterium atoms.[1] This substitution is utilized in various research applications, including metabolic studies and as a tracer or internal standard in mass spectrometry.[2]

| Property | Data | Source |

| Chemical Formula | C₅H₆D₃NO₄ | [1][3] |

| Molecular Weight | 150.15 g/mol | [1] |

| CAS Number | 96927-56-9 | [1][3] |

| Appearance | White to off-white solid powder | [1] |

| Melting Point | 185 °C (decomposes) | [1] |

| Boiling Point | 333.8 ± 32.0 °C at 760 mmHg | [1] |

| Solubility | Soluble in water (≥ 17.86 mg/mL) and 1 M HCl (100 mg/ml). | [1][4] |

| Storage Temperature | Room temperature.[3][5] For long-term storage of solutions, -20°C for up to one month or -80°C for up to six months is recommended.[2] | |

| Flash Point | Not applicable | |

| Auto-ignition Temperature | No data available | [3] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a dangerous substance.[3] However, as with any chemical, it may cause irritation upon contact with eyes or skin, and may be harmful if inhaled or ingested.[3]

Potential Health Effects:

-

Eye Contact: May cause eye irritation.[3]

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[3]

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[3]

-

Ingestion: May be harmful if swallowed.[3]

No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC or ACGIH.[3] There is no data available on mutagenic or teratogenic effects.[3]

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the quality of this compound and ensure a safe laboratory environment.

Handling:

-

Avoid contact with skin and eyes.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Use in a well-ventilated area, preferably in a laboratory fume hood.[3][6]

-

Do not eat, drink, or smoke when handling the product.[7]

-

Wash hands thoroughly after handling.[7]

Storage:

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE Type | Specifications |

| Eye/Face Protection | Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[3][8] |

| Hand Protection | Handle with gloves. Nitrile rubber gloves with a thickness of >0.11 mm are suitable. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3][8] |

| Skin and Body Protection | Wear impervious clothing, such as a lab coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3][6] |

| Respiratory Protection | If a risk assessment indicates that air-purifying respirators are necessary, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. For sole protection, a full-face supplied air respirator is recommended. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US).[3] |

Emergency Procedures

First Aid Measures

A clear and immediate response is critical in case of accidental exposure.

Caption: First aid procedures for exposure to this compound.

Detailed First Aid Protocols:

-

Inhalation: If breathed in, move the person into fresh air.[3] If not breathing, give artificial respiration.[3] Consult a physician.[3]

-

Skin Contact: Wash off with soap and plenty of water.[3] Consult a physician.[3]

-

Ingestion: Never give anything by mouth to an unconscious person.[3][11] Rinse mouth with water.[3][11] Consult a physician.[3]

Firefighting Measures

This compound is not flammable or combustible.[3] However, in the event of a fire involving this substance, the following measures should be taken.

Caption: Recommended firefighting measures for this compound.

Firefighting Instructions:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][11]

-

Hazardous Combustion Products: Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.[3][8][10]

-

Special Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) if necessary.[3][8][11]

Accidental Release Measures

In the event of a spill, prompt and appropriate action is necessary to prevent contamination and exposure.

Caption: Workflow for handling accidental releases of this compound.

Cleanup Procedures:

-

Personal Precautions: Use personal protective equipment.[3] Avoid dust formation and ensure adequate ventilation.[3] Avoid breathing dust.[3]

-

Environmental Precautions: Prevent the product from entering drains.[3]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust.[3] Keep the material in suitable, closed containers for disposal.[3][11]

Toxicological Information

Specific toxicological data, such as LD50 and LC50 values, for this compound are not available.[3] The toxicological properties have not been thoroughly investigated.[12] The information provided is based on the potential hazards of similar compounds.

Disposal Considerations

Dispose of this product and its container in accordance with local, regional, and national regulations. Do not let the product enter drains.[3] Contaminated packaging should be disposed of as unused product.

References

- 1. This compound (DL-glutamic acid d3) | Endogenous Metabolite | 96927-56-9 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. L-Glutamic acid (2,3,3,4,4-Dâ , 97-98%) - Cambridge Isotope Laboratories, DLM-556-0.1 [isotope.com]

- 6. sdfine.com [sdfine.com]

- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Protocol for using DL-Glutamic acid-d3 in metabolic flux analysis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. Stable isotope tracing, a key component of MFA, involves introducing isotopically labeled substrates into a system and tracking the label's incorporation into downstream metabolites. This application note provides a detailed protocol for the use of DL-Glutamic acid-d3 as a tracer for studying central carbon metabolism and related pathways. This compound, a deuterated form of glutamic acid, serves as an excellent tool for elucidating the contributions of glutamine and glutamate to various metabolic pathways, including the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, and redox homeostasis. The methodologies described herein are applicable to both in vitro cell culture systems and in vivo models.

Principle of this compound Tracing

This compound is a stable isotope-labeled analog of glutamic acid where three hydrogen atoms have been replaced by deuterium. When introduced into a biological system, it is metabolized alongside its unlabeled counterpart. The deuterium label is incorporated into various downstream metabolites, altering their mass. By using mass spectrometry (MS) to analyze the mass isotopomer distributions (MIDs) of these metabolites, researchers can trace the metabolic fate of the glutamic acid backbone and quantify the flux through specific pathways.[1] The primary applications for L-Glutamic-2,4,4-D3 acid include Metabolic Flux Analysis (MFA) for quantifying reaction rates, Metabolite Fate Mapping to identify products derived from glutamate, Biomarker Discovery by identifying metabolic alterations in disease, and Drug Efficacy Studies to assess the impact of therapeutic agents on glutamate metabolism.[1]

Data Presentation: Quantitative Insights

The quantitative data from this compound tracing experiments are typically presented in tables that summarize the mass isotopomer distributions of key metabolites. This allows for a clear comparison of metabolic fluxes between different experimental conditions.

Table 1: Mass Isotopomer Distribution of TCA Cycle Intermediates. This table illustrates the fractional abundance of mass isotopomers for key TCA cycle intermediates after labeling with this compound in a cancer cell line. The 'M+n' notation indicates the metabolite molecule with 'n' deuterium atoms incorporated.

| Metabolite | M+0 | M+1 | M+2 | M+3 |

| Citrate | 0.65 | 0.15 | 0.18 | 0.02 |

| α-Ketoglutarate | 0.40 | 0.10 | 0.45 | 0.05 |

| Succinate | 0.70 | 0.12 | 0.15 | 0.03 |

| Fumarate | 0.72 | 0.13 | 0.13 | 0.02 |

| Malate | 0.68 | 0.14 | 0.16 | 0.02 |

| Aspartate | 0.55 | 0.20 | 0.22 | 0.03 |

Note: Data are illustrative and represent typical results from a steady-state labeling experiment.

Table 2: Relative Metabolic Fluxes in Central Carbon Metabolism. This table presents an example of calculated relative metabolic fluxes based on the mass isotopomer distribution data. Fluxes are normalized to the glutamine uptake rate.

| Metabolic Pathway/Reaction | Relative Flux (Control) | Relative Flux (Treated) |

| Glutamine -> α-Ketoglutarate | 100 | 100 |

| α-Ketoglutarate -> Succinate (TCA Cycle) | 85 | 65 |

| Pyruvate -> Acetyl-CoA (PDH) | 50 | 70 |

| Pyruvate -> Oxaloacetate (PC) | 15 | 25 |

| Glutamine -> Proline | 5 | 8 |

| Glutamine -> Glutathione | 10 | 12 |

Note: Data are exemplary and serve to illustrate the comparative output of a metabolic flux analysis study.

Experimental Protocols

In Vitro Cell Culture Protocol

4.1.1. Materials

-

This compound (isotopic purity ≥98%)

-

Glutamine-free cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

Standard cell culture reagents and equipment

-

Methanol, water, and chloroform (LC-MS grade)

-

Internal standards for metabolite quantification

4.1.2. Cell Seeding and Labeling

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%) in standard growth medium.

-

Prepare the labeling medium by supplementing glutamine-free medium with this compound at a concentration similar to that of unlabeled glutamic acid in the standard medium. Also, add other necessary components like dFBS and glucose.

-

Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Replace the standard medium with the pre-warmed labeling medium.

-

Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the tracer and to approach isotopic steady state.[1]

4.1.3. Metabolite Extraction

-

After the labeling period, place the culture plates on ice and aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

-

Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells to quench metabolic activity.

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Perform a freeze-thaw cycle to ensure complete cell lysis.[1]

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.[1]

-

Collect the supernatant containing the polar metabolites.

In Vivo Animal Protocol

4.2.1. Materials

-

This compound sterile solution

-

Experimental animals (e.g., mice, rats)

-

Anesthesia and surgical equipment

-

Liquid nitrogen

-

Homogenization equipment

4.2.2. Tracer Administration

-

Acclimate animals to the experimental conditions.

-

Administer this compound via an appropriate route, such as intravenous (IV) injection, intraperitoneal (IP) injection, or oral gavage. The dosage and administration route will depend on the specific research question.[1]

4.2.3. Tissue Collection and Processing

-

At designated time points after tracer administration, euthanize the animals and rapidly collect tissues of interest.

-

Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.[1]

-

Store the frozen tissues at -80°C until extraction.

4.2.4. Metabolite Extraction from Tissue

-

Weigh a small piece of the frozen tissue (typically 10-50 mg).[1]

-

Homogenize the tissue in a pre-chilled extraction solvent (e.g., a mixture of methanol, water, and chloroform).

-

Centrifuge the homogenate to pellet the insoluble material and separate the polar and non-polar phases.

-

Collect the supernatant containing the polar metabolites.

Sample Analysis by LC-MS/MS

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).[1]

-

Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separate metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).[1]

-

Detect and quantify the mass isotopologues of glutamic acid and its downstream metabolites using the mass spectrometer in either full scan mode or multiple reaction monitoring (MRM) mode.[1]

Visualizations

Diagrams are essential for illustrating the complex relationships in metabolic studies. The following diagrams were created using Graphviz (DOT language) to visualize key concepts.

Caption: Metabolic fate of this compound.

Caption: Experimental workflow for stable isotope tracing.

Conclusion

The use of this compound as a stable isotope tracer provides a robust method for investigating the complexities of glutamine and glutamate metabolism.[1] By enabling the precise quantification of metabolic fluxes and the detailed mapping of metabolite fates, this tracer facilitates a deeper understanding of cellular physiology in both health and disease states.[1] The protocols and data presentation formats outlined in this application note offer a solid foundation for the design and implementation of informative metabolic studies for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for the Analysis of DL-Glutamic acid-d3 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of DL-Glutamic acid-d3 using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following sections outline established methodologies, quantitative performance data, and a visualization of the relevant metabolic pathway.

Introduction

Glutamic acid is a non-essential amino acid that plays a critical role in cellular metabolism and neurotransmission.[1] It is a key node in various metabolic pathways, including the citric acid cycle and amino acid biosynthesis.[1] Stable isotope-labeled compounds, such as this compound, are essential internal standards for the accurate quantification of their unlabeled counterparts in biological matrices by LC-MS/MS.[2] This application note details robust methods for sample preparation of biological fluids to ensure high recovery, precision, and accuracy in the analysis of this compound.

Quantitative Data Summary

The following tables summarize the quantitative performance data for glutamic acid analysis using LC-MS/MS, providing an expected range of performance for the methods described.

Table 1: Method Sensitivity and Linearity for Glutamic Acid Analysis

| Parameter | Human Plasma | Cell Media |

| Lower Limit of Quantification (LLOQ) | 30.9 ng/mL[3][4] | 50 nM (equivalent to ~7.36 ng/mL)[5] |

| Limit of Detection (LOD) | 4.4 ng/mL[4] | 10 nM (equivalent to ~1.47 ng/mL)[5] |

| Linearity (r²) | ≥ 0.998[3] | > 0.999[5] |

| Dynamic Range | 30.9 - 22500 ng/mL[3] | > 4 orders of magnitude[5] |

Table 2: Method Accuracy and Precision for Glutamic Acid Analysis

| Parameter | Human Plasma | Cell Media |

| Intra-day Precision (%RSD) | < 10%[3] | < 6%[5] |

| Inter-day Precision (%RSD) | < 10%[3] | < 9% (reproducibility)[5] |

| Accuracy | < 10% deviation[3] | 82 - 113%[5] |

| Recovery | Not explicitly stated for glutamic acid, but protein precipitation and SPE are standard methods with expected good recovery. | Not explicitly stated, but direct analysis after protein precipitation is common. |

Experimental Protocols

The following are detailed protocols for the preparation of biological samples for the analysis of this compound by LC-MS/MS. The choice of method may depend on the sample matrix and the desired level of cleanup.

Protocol 1: Protein Precipitation (PPT)

This is a rapid and straightforward method suitable for a variety of biological fluids.

Materials:

-

Biological sample (e.g., plasma, serum, cell culture supernatant)

-

This compound internal standard solution

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

-

Add an appropriate volume of the this compound internal standard solution. The final concentration should be optimized based on the expected endogenous levels of glutamic acid.

-

Add 300 µL of ice-cold acetonitrile to the sample.

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This method provides a cleaner extract compared to protein precipitation and is recommended for complex matrices or when lower detection limits are required. A reversed-phase (C18) or mixed-mode cation exchange SPE cartridge can be used.

Materials:

-

Biological sample (e.g., plasma, urine)

-

This compound internal standard solution

-

Protein precipitation solvent (e.g., acetonitrile)

-

SPE cartridges (e.g., C18 or mixed-mode cation exchange)

-

SPE manifold

-

Methanol (for conditioning)

-

Deionized water (for equilibration)

-

Elution solvent (e.g., methanol with 2% formic acid)

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., mobile phase A)

Procedure:

-

Sample Pre-treatment: Perform an initial protein precipitation as described in Protocol 1 (Steps 1-7).

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of deionized water to remove unretained impurities.

-

Elution: Elute the analyte and internal standard with 1 mL of the elution solvent.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water). Vortex to ensure complete dissolution.

-

The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Parameters

The following are typical starting parameters for the LC-MS/MS analysis of glutamic acid. These may require optimization for specific instrumentation.

Table 3: Liquid Chromatography Parameters

| Parameter | Setting |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) or HILIC column |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 2-5% B, ramp to 95% B, then re-equilibrate |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

Table 4: Mass Spectrometry Parameters

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Glutamic Acid) | Q1: 148.1 m/z, Q3: 84.1 m/z, 130.1 m/z |

| MRM Transition (Glutamic acid-d3) | Q1: 151.1 m/z, Q3: 87.1 m/z, 133.1 m/z |

| Collision Energy | Optimize for specific instrument and transitions |

| Source Temperature | 300 - 500°C |

| Gas Flow (Nebulizer, Heater) | Optimize for specific instrument |

Visualizations

Sample Preparation Workflow

Caption: Workflow for sample preparation of this compound.

Glutamic Acid Metabolic Pathway

Caption: Key metabolic pathways involving glutamic acid.

References

Application Notes & Protocols for NMR Spectroscopic Analysis of Deuterated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of Nuclear Magnetic Resonance (NMR) spectroscopy parameters and protocols for the analysis of deuterated amino acids. The use of deuterium labeling in amino acids offers significant advantages in NMR-based structural biology and drug development by simplifying complex spectra and enabling the study of larger biomolecules.

Introduction to Deuteration in Amino Acid NMR

Deuterium (²H) labeling of amino acids is a powerful technique in NMR spectroscopy. By replacing protons (¹H) with deuterons, several benefits are achieved:

-

Spectral Simplification: The substitution of protons with deuterons, which are NMR-inactive at proton frequencies, leads to a significant simplification of ¹H NMR spectra. This is particularly advantageous for larger proteins where severe resonance overlap can hinder analysis.[1][2]

-

Reduced Relaxation Rates: Deuteration reduces dipolar relaxation pathways, resulting in longer spin-lattice relaxation times (T₁) for remaining protons. This leads to sharper NMR signals and improved spectral resolution, especially for larger molecules.[1]

-

Access to Novel Structural Information: ²H NMR spectroscopy provides direct information on the dynamics and orientation of deuterated sites within a molecule.[3][4][5]

-

Probing Solvent Accessibility and Hydrogen Bonding: Labile protons (e.g., in -OH, -NH₂, -COOH groups) can be exchanged with deuterium from a deuterated solvent, providing insights into solvent accessibility and hydrogen bonding networks.[6][7]

Key NMR Parameters for Analyzing Deuterated Amino Acids

The choice of NMR parameters is critical for obtaining high-quality data from deuterated amino acid samples. The following sections detail important parameters for ¹H, ¹³C, and ²H NMR spectroscopy.

¹H NMR Spectroscopy

Even in highly deuterated samples, residual protons provide valuable structural and dynamic information.

-

Chemical Shifts (δ): The chemical shifts of residual protons in deuterated amino acids are influenced by the local electronic environment and can be affected by deuterium isotope shifts.[8] Aromatic amino acids, for instance, show pH-dependent signal shifts in the aromatic region, with a pH of 12 often used to minimize signal overlap.[9][10]

-

Relaxation Times (T₁ and T₂): Spin-lattice (T₁) and spin-spin (T₂) relaxation times of protons are significantly longer in a deuterated environment due to the reduction of dipolar interactions. For example, the T₁ of buried histidine side-chain protons in a deuterated protein can be remarkably longer than in its protonated counterpart.[1]

-

Nuclear Overhauser Effect (NOE): While perdeuteration removes most protons and thus NOE information, selective protonation of specific amino acids or methyl groups in a deuterated background allows for the measurement of specific NOEs to determine spatial proximities.[8]

¹³C NMR Spectroscopy

¹³C NMR is a powerful tool for studying the carbon backbone and side chains of amino acids.

-

Chemical Shifts (δ): ¹³C chemical shifts are sensitive to the local structure and conformation. The carbonyl carbons of amino acids typically resonate in the 169-173 ppm range in ¹³C NMR spectra after hydrolysis.[11] Deuterium substitution on an adjacent carbon can induce a small upfield isotope shift in the ¹³C resonance.[8]

-

Scalar Couplings (J): One-bond ¹³C-¹H scalar couplings are absent for deuterated carbons, simplifying the spectra. One-bond ¹³C-²H couplings are much smaller than ¹³C-¹H couplings.

²H NMR Spectroscopy

Direct detection of the deuterium signal provides unique insights into molecular dynamics.

-

Quadrupolar Coupling: Deuterium is a quadrupolar nucleus, and its resonance is sensitive to the local electric field gradient, providing information on molecular orientation and dynamics.

-

Relaxation Times: ²H spin-lattice relaxation rates are a rich source of information about the motional properties of deuterated groups, such as methyl group rotation.[3][4][5]

Quantitative Data Summary

The following tables summarize key quantitative NMR parameters for deuterated amino acids, compiled from various studies.

Table 1: ²H NMR Relaxation Parameters for Deuteriomethyl-Labeled Amino Acids at 37°C [3][4][5]

| Amino Acid | Rotational Correlation Time (τc) (ps) | Arrhenius Activation Energy (ΔE) (kJ/mol) |

| Alanine | 780 | 22 |

| Valine | 100 | 14.0 |

| Threonine | 40 | 17.6 |

| Leucine | 38 | 15.5 |

| Isoleucine | 18 | 8.6 |

Table 2: Representative ¹H Chemical Shifts (ppm) for Aromatic Amino Acids at Different pH Values [9]

| Amino Acid | pH 2 | pH 7 | pH 12 |

| Tyrosine | ~7.3, ~7.0 | ~7.2, ~6.9 | ~6.9, ~6.6 |

| Phenylalanine | ~7.4-7.3 | ~7.4-7.3 | ~7.4-7.3 |

| Tryptophan | ~7.7, ~7.5, ~7.2 | ~7.7, ~7.5, ~7.2 | ~7.6, ~7.4, ~7.1 |

| Histidine | ~8.7, ~7.3 | ~7.8, ~7.1 | ~7.6, ~6.9 |

Note: Chemical shifts are approximate and can vary with experimental conditions.

Table 3: Typical ¹³C Chemical Shift Ranges (ppm) for Amino Acid Functional Groups [11][12]

| Functional Group | Chemical Shift Range (ppm) |

| Carbonyl (C=O) | 169 - 173 |

| Alpha-Carbon (Cα) | 40 - 65 |

| Aliphatic Side Chains | 15 - 40 |

| Aromatic Side Chains | 110 - 140 |

Experimental Protocols

Protocol 1: Production of Highly Deuterated Proteins

This protocol describes a general method for producing highly deuterated proteins in E. coli.[13]

Materials:

-

M9 minimal medium prepared with 99.9% D₂O

-

Deuterated glucose (²H₇-glucose) as the sole carbon source

-

¹⁵NH₄Cl (for ¹⁵N labeling, if desired)

-

E. coli expression strain (e.g., BL21(DE3))

-

Plasmid encoding the protein of interest

Procedure:

-

Adapt the E. coli expression strain to grow in D₂O-based M9 medium through a stepwise increase in the D₂O concentration.

-

Inoculate a starter culture in D₂O-based M9 medium and grow overnight.

-

Use the starter culture to inoculate a larger expression culture in D₂O-based M9 medium.

-

Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow for the optimal time and temperature for the specific protein.

-

Harvest the cells by centrifugation.

-

Purify the deuterated protein using standard chromatography techniques.

Protocol 2: Quantitative ¹H NMR (qNMR) of Aromatic Amino Acids

This protocol is adapted for the quantification of aromatic amino acids following protein hydrolysis.[9][10]

Materials:

-

Hydrolyzed protein sample

-

Deuterated phosphate buffer (0.1 M, pH 12)

-

Internal standard (e.g., maleic acid)

-

NMR spectrometer (e.g., 500 MHz)

Procedure:

-

Sample Preparation:

-

NMR Data Acquisition:

-

Spectrometer: Varian VNMRS 500 (or equivalent) with a 5 mm probe.[9]

-

Pulse Sequence: A simple single-pulse experiment.

-

Key Parameters:

-

-

Data Processing and Analysis:

-

Process the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz.

-

Integrate the signals corresponding to the aromatic protons of the amino acids and the signal of the internal standard.

-

Calculate the concentration of each amino acid based on the integral ratios and the known concentration of the internal standard.

-

Visualizations

Caption: Experimental workflow for NMR analysis of deuterated amino acids.

Caption: Logical relationship of deuteration benefits in NMR spectroscopy.

References

- 1. 1H NMR studies of deuterated ribonuclease HI selectively labeled with protonated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nuclear magnetic resonance studies of amino acids and proteins. Deuterium nuclear magnetic resonance relaxation of deuteriomethyl-labeled amino acids in crystals and in Halobacterium halobium and Escherichia coli cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.illinois.edu [experts.illinois.edu]

- 5. Nuclear magnetic resonance studies of amino acids and proteins. Deuterium nuclear magnetic resonance relaxation of deuteriomethyl-labeled amino acids in crystals and in Halobacterium halobium and Escherichia coli cell membranes. | Semantic Scholar [semanticscholar.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 9. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 12. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-Step Guide for DL-Glutamic acid-d3 as an Internal Standard

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the utilization of DL-Glutamic acid-d3 as an internal standard in quantitative mass spectrometry-based analyses. This deuterated standard is an invaluable tool for accurately determining the concentration of glutamic acid in various biological matrices, mitigating matrix effects and improving the reliability of results.[1]

Introduction to Deuterated Internal Standards

Deuterated internal standards are stable isotope-labeled versions of the analyte of interest, where one or more hydrogen atoms are replaced by deuterium. In mass spectrometry, this results in a compound with a higher mass, allowing it to be distinguished from the endogenous, unlabeled analyte. Because their physicochemical properties are nearly identical to the analyte, deuterated standards co-elute during chromatography and exhibit similar ionization efficiency.[1] This allows for the correction of variations that can occur during sample preparation, injection, and ionization, leading to highly accurate and precise quantification.[1][2] The use of such standards is widely recognized by regulatory bodies like the FDA and EMA for bioanalytical method validation.

Key Advantages of Using this compound:

-

Enhanced Accuracy and Precision: Corrects for sample loss during preparation and variability in instrument response.[1][2]

-

Mitigation of Matrix Effects: Compensates for ion suppression or enhancement caused by other components in the sample matrix.

-

Improved Reproducibility: Ensures consistency of results across different analytical runs and laboratories.

-

Reliable Quantification: The stable isotope dilution method provides a robust means for absolute quantification.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₅H₆D₃NO₄ |

| Molecular Weight | 150.15 g/mol |

| Appearance | White solid |

| Solubility | Soluble in water and DMSO |

| Storage | Store at -20°C in the dark for long-term stability. |

Data sourced from publicly available information.[3]

Experimental Protocols

This section details the necessary steps for using this compound as an internal standard for the quantification of glutamic acid in biological samples, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Preparation of Stock and Working Solutions

a. This compound Internal Standard (IS) Stock Solution (1 mg/mL):

-

Accurately weigh 1 mg of this compound.

-

Dissolve in 1 mL of a suitable solvent, such as methanol or water.

-

Vortex thoroughly to ensure complete dissolution.

-

Store at -20°C.

b. Glutamic Acid Analyte Stock Solution (1 mg/mL):

-

Accurately weigh 1 mg of unlabeled glutamic acid.

-

Dissolve in 1 mL of a suitable solvent, such as methanol or water.

-

Vortex thoroughly to ensure complete dissolution.

-

Store at -20°C.

c. Intermediate and Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the analyte stock solution to create a calibration curve. The concentration range should encompass the expected concentration of glutamic acid in the samples.

-

Prepare an internal standard working solution by diluting the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in the reconstitution solvent. The optimal concentration of the internal standard should be determined during method development.

Sample Preparation (Protein Precipitation Method for Plasma)

This protocol is a widely used method for extracting small molecules like amino acids from plasma.

-

Thaw Samples: Thaw plasma samples on ice.

-

Aliquot Sample: Pipette 50 µL of plasma into a clean microcentrifuge tube.

-

Add Internal Standard and Precipitating Agent: Add 150 µL of ice-cold acetonitrile or methanol containing the this compound internal standard at a known concentration (e.g., 100 ng/mL).

-

Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

-

Evaporate to Dryness: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitute: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 0.1% formic acid in water).

-

Vortex and Centrifuge: Vortex the reconstituted sample and centrifuge to pellet any remaining particulates.

-

Transfer for Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions. Optimization will be required for specific instrumentation.

a. Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Condition |

| LC System | HPLC or UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used. HILIC columns can also be suitable for polar analytes like amino acids. |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte and internal standard with good peak shape. A typical starting point is 5% B held for 1 minute, ramped to 95% B over 5 minutes, held for 2 minutes, and then re-equilibrated at 5% B. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |